![molecular formula C24H29N3O3S B2484271 1-(4-Methoxyphenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one CAS No. 1705100-00-0](/img/structure/B2484271.png)
1-(4-Methoxyphenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related thiazolidinone and imidazolidinone derivatives typically involves condensation reactions, where key functionalities are introduced to the core structure through strategic combinations of precursor compounds. For instance, Patel et al. (2010) describe the synthesis of a similar compound via refluxation of an intermediate methoxybenzylidene-imidazolone with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010). This method highlights the significance of selecting appropriate reagents and conditions to achieve the desired chemical framework.
Molecular Structure Analysis
The crystal and molecular structure of compounds within this chemical family have been extensively studied. Doreswamy et al. (2009) synthesized a compound whose crystal structure was determined to crystallize in the orthorhombic system, demonstrating intermolecular hydrogen bonding (Doreswamy, Kavitha, Sridhar, Rangappa, & Prasad, 2009). Such studies are critical for understanding the spatial arrangement of atoms within the molecule and its potential interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups. For instance, the presence of an imidazolidinone or thiazolidinone ring can facilitate various chemical transformations, including nucleophilic addition or substitution reactions. The study by Rahmani et al. (2017) on a related compound underscores the role of the imidazole ring in enhancing pharmacokinetic properties, which could be relevant for the compound (Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, & Altomare, 2017).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-18-5-3-4-6-21(18)22-11-12-25(15-16-31-22)23(28)17-26-13-14-27(24(26)29)19-7-9-20(30-2)10-8-19/h3-10,22H,11-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTQBNYDXXXOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one |
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